molecular formula C8H18Cl2N2O2 B1419425 Methyl 3-(piperazin-1-yl)propanoate dihydrochloride CAS No. 82972-28-9

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride

Cat. No.: B1419425
CAS No.: 82972-28-9
M. Wt: 245.14 g/mol
InChI Key: DXHPUWREJXMEDA-UHFFFAOYSA-N
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Description

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride (CAS 82972-28-9) is a chemical compound with the molecular formula C8H18Cl2N2O2 and a molecular weight of 245.15 g/mol . This piperazine derivative serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research, particularly in the development of novel receptor ligands . Piperazine-containing compounds are of significant interest in medicinal chemistry, with research applications in the synthesis and structure-activity relationship (SAR) analysis of compounds targeting central nervous system (CNS) receptors, such as the 5-HT7 receptor . The piperazine ring is a common pharmacophore in bioactive molecules, and its incorporation into a propanoate ester framework provides a handle for further chemical modification and diversification. The dihydrochloride salt form enhances the compound's stability and solubility for research purposes. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 3-piperazin-1-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)2-5-10-6-3-9-4-7-10;;/h9H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHPUWREJXMEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82972-28-9
Record name methyl 3-(piperazin-1-yl)propanoate dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monosubstituted piperazine derivatives, including Methyl 3-(piperazin-1-yl)propanoate dihydrochloride, can be achieved through a simplified one-pot-one-step procedure. This method involves the use of protonated piperazine without the need for a protecting group. Reactions can proceed at room temperature or higher temperatures in common solvents, with heterogeneous catalysis by metal ions supported on commercial polymeric resins .

Industrial Production Methods: Industrial production methods for this compound often involve batch reaction vessels or flow (microwave) reactors. The use of microwave acceleration in synthetic reactions has been explored to make the process more efficient .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperazin-1-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include metal ions supported on commercial polymeric resins, and reactions can occur in solvents such as methanol or acetic acid .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of microwave acceleration can lead to more efficient production of monosubstituted piperazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride has been investigated for its potential as a drug candidate due to its structural features that enable interactions with biological targets:

  • Antifungal Activity : Studies have demonstrated moderate antifungal properties against strains such as Candida albicans and Candida glabrata. In vitro assays revealed that certain derivatives exhibit significant activity levels against these fungi.
  • Antidiabetic Potential : Some derivatives have shown the ability to normalize plasma glucose levels in diabetic models, indicating potential applications in diabetes management.
  • Cancer Therapy : Research indicates that piperazine derivatives may possess cytotoxic effects on various cancer cell lines, suggesting that Methyl 3-(piperazin-1-yl)propanoate could have similar anticancer properties.

Biological Research

The compound is also studied for its interactions with neurotransmitter receptors, which may influence neurotransmission and have implications for treating central nervous system disorders. In vitro binding assays have been conducted to assess its affinity for specific receptors.

Industrial Applications

This compound is utilized in the synthesis of various industrial chemicals and materials. Its ability to undergo diverse chemical reactions makes it a valuable building block in organic synthesis, facilitating the creation of more complex molecules .

Antifungal Activity Against Candida Strains

CompoundActivity Against Candida StrainsNotes
9aModerateEffective against C. albicans
9bModerateEffective against C. glabrata
9cInactiveNo significant effect observed

Case Studies and Research Findings

Several studies highlight the pharmacological potential of this compound:

  • In Vitro Studies : Preliminary assays indicated its capacity to interact with neurotransmitter receptors, which may lead to therapeutic applications for CNS disorders.
  • Antifungal Studies : Derivatives were tested against multiple fungal strains, revealing moderate activity levels that warrant further exploration for therapeutic use in fungal infections.
  • Antidiabetic Activity : In vivo studies demonstrated significant reductions in blood glucose levels in diabetic animal models when certain derivatives were administered.

Mechanism of Action

The mechanism of action of Methyl 3-(piperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used. For example, in medicinal applications, it may interact with receptors or enzymes involved in the targeted condition.

Comparison with Similar Compounds

Table 1: Key Parameters of Selected Piperazine Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Group Substituents Purity Source
This compound 82972-28-9* C₈H₁₈Cl₂N₂O₂ 245.15 Ester (methyl) Unsubstituted piperazine 95%
3-(4-Methylpiperazin-1-yl)propanoic acid 55480-45-0 C₈H₁₆N₂O₂ 172.23 Carboxylic acid 4-Methylpiperazine 97%
3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride 59695-29-3 C₈H₁₈Cl₂N₂O₂ 296.17 Carboxylic acid 4-Methylpiperazine 97%
3-{4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl}propanoic acid dihydrochloride N/A C₁₂H₁₈Cl₄N₂O₂ 380.14 Carboxylic acid 2,5-Dichlorothiophen-3-yl N/A
Impurity C (Dihydrochloride): Triazolopyridinone-piperazine derivative N/A C₁₉H₂₂Cl₂N₆O 441.33 Triazolopyridinone 4-Chlorophenylpiperazine N/A

Notes:

  • CAS Discrepancy: this compound is listed under CAS 43032-40-2 in some catalogs , conflicting with other sources citing 82972-28-9 . This may reflect differences in salt forms or supplier-specific nomenclature.
  • Substituent Effects: The 4-methylpiperazine substituent in analogs like 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride introduces steric hindrance, which may alter receptor binding kinetics compared to the unsubstituted piperazine in the target compound .

Biological Activity

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a unique structure that allows it to interact with various biological targets, leading to diverse pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H18_{18}Cl2_2N2_2O\ and a molecular weight of 245.15 g/mol. Its structure includes a piperazine ring which is essential for its biological activity. The compound can be synthesized through various organic reactions, typically involving piperazine derivatives and acylating agents.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Conventional Organic Synthesis : Utilizing piperazine and methyl propanoate in the presence of acid catalysts.
  • Microwave-Assisted Synthesis : A novel one-pot method that enhances reaction efficiency and yield by applying microwave irradiation to promote the reaction kinetics .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Receptor Interaction : The compound has shown potential in modulating neurotransmitter receptors, particularly those involved in the central nervous system (CNS). For instance, studies indicate interactions with serotonin receptors (5-HT7), which are implicated in mood regulation and anxiety disorders .
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling pathways .

Biological Activity

This compound exhibits several notable biological activities:

Antifungal Activity

Research has indicated moderate antifungal properties against Candida species, particularly Candida albicans and Candida galibrata. In vitro studies have shown that derivatives exhibit varying degrees of effectiveness against these strains.

CompoundActivity Against Candida StrainsNotes
9aModerateEffective against C. albicans
9bModerateEffective against C. galibrata
9cInactiveNo significant effect observed

Antidiabetic Potential

In related studies involving piperazine derivatives, compounds similar to Methyl 3-(piperazin-1-yl)propanoate have demonstrated the ability to normalize plasma glucose levels in diabetic models, suggesting potential applications in diabetes management .

Cancer Therapy

Recent investigations into piperazine derivatives have highlighted their potential as anticancer agents. Compounds exhibiting structural similarities have shown cytotoxic effects on various cancer cell lines, indicating that Methyl 3-(piperazin-1-yl)propanoate may also possess similar properties .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • In Vitro Studies : Preliminary assays have demonstrated its ability to interact with neurotransmitter receptors and inhibit specific enzyme activities, leading to interest in its application for CNS disorders.
  • Antifungal Studies : The compound's derivatives were tested against multiple fungal strains, revealing moderate activity levels that warrant further exploration for therapeutic use in fungal infections.
  • Antidiabetic Activity : In vivo studies showed promising results where certain derivatives led to significant reductions in blood glucose levels in diabetic animal models.

Q & A

Q. Basic Research Focus

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase (0.1% TFA in water:acetonitrile 70:30), UV detection at 254 nm. Detects impurities at 0.1% level .
  • NMR : ¹H NMR (D₂O) confirms structure (δ 3.65 ppm for methyl ester, δ 2.8–3.2 ppm for piperazine protons) .

Advanced Consideration
Impurity identification (e.g., methyl 3-(4-methylpiperazin-1-yl)propanoate) requires HRMS and spiking with reference standards. For diastereomer separation, chiral columns (e.g., Chiralpak AD-H) with heptane:ethanol:DEA (80:20:0.1) resolve enantiomers .

How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Advanced Research Focus
Discrepancies often arise from:

  • Hydration states : Dihydrochloride salts may retain water, altering peak multiplicity. Dry samples at 60°C under vacuum before analysis.
  • Tautomerism : Piperazine ring dynamics cause averaged signals. Low-temperature ¹H NMR (−40°C in CD₃OD) resolves splitting .
  • Ion pairing : Use of DMSO-d₆ instead of D₂O reduces chloride ion effects on chemical shifts .

What strategies mitigate side reactions during synthesis, such as N-alkylation vs. O-alkylation?

Advanced Research Focus
Competing O-alkylation (e.g., ester group hydrolysis) is minimized by:

  • Protecting groups : Temporarily protect piperazine with Boc groups, followed by deprotection post-ester formation.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance selectivity for N-alkylation .
  • Reaction monitoring : In-situ IR tracks carbonyl peaks (1720 cm⁻¹ for esters) to detect hydrolysis .

What are the key differences in reactivity between this compound and its non-ester analogs?

Basic Research Focus
The ester group:

  • Enhances lipophilicity : LogP increases by ~1.5 compared to carboxylic acid analogs, improving membrane permeability.
  • Alters reactivity : Susceptible to hydrolysis under basic conditions, unlike stable ether or amide derivatives .

Advanced Consideration
Ester hydrolysis kinetics (pseudo-first-order, pH 9 buffer) can be quantified via UV-Vis at 220 nm. Activation energy (Eₐ) calculations guide formulation pH adjustments .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina with serotonin receptor (5-HT₆) models to predict binding affinities. Protonated piperazine nitrogen forms salt bridges with Asp106 .
  • MD simulations : AMBER forcefields assess stability of ligand-receptor complexes over 100 ns. RMSD <2 Å indicates stable binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(piperazin-1-yl)propanoate dihydrochloride
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Methyl 3-(piperazin-1-yl)propanoate dihydrochloride

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